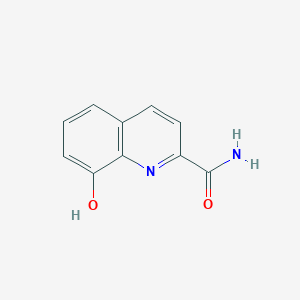

8-Hydroxyquinoline-2-carboxamide

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxyquinoline-2-carboxamide typically involves the reaction of 8-hydroxyquinoline with suitable carboxylating agents. One common method includes the use of 8-hydroxyquinoline-2-carboxylic acid as a starting material, which is then converted to the carboxamide derivative through amidation reactions . Reaction conditions often involve the use of coupling reagents such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Analyse Des Réactions Chimiques

Condensation with Substituted Anilines

8-Hydroxyquinoline-2-carboxamide derivatives are synthesized via condensation reactions between activated 8-hydroxyquinoline-2-carboxylic acid (5 ) and substituted anilines (6 ) in the presence of phosphorus trichloride (PCl₃). This method yields carboxanilides (7 ) with efficiencies of 61–79% (Scheme 1) .

Reaction Scheme:

Key Conditions:

Hydrolysis Reactions

The carboxamide group undergoes acid- or base-catalyzed hydrolysis to regenerate the carboxylic acid derivative:

Experimental Observations:

-

Hydrolysis proceeds efficiently under reflux with HCl or NaOH .

-

The reaction is critical for converting carboxamides into carboxylic acids for further functionalization .

Nucleophilic Substitution

The carboxamide group participates in nucleophilic substitution with amines or hydrazines, forming secondary amides or hydrazides :

Applications:

Electrophilic Aromatic Substitution

The 8-HQ core undergoes halogenation or nitration at positions 5 or 7 due to the directing effects of the hydroxyl and carboxamide groups :

Example: Chlorination with Cl₂ yields 5-chloro-8-hydroxyquinoline-2-carboxamide, a precursor for anticancer agents .

Metal Chelation and Coordination Chemistry

The 8-HQ moiety acts as a bidentate ligand , forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺, Zn²⁺). The carboxamide group can further enhance chelation through hydrogen bonding :

Key Findings:

-

Cu(II) complexes show superior anticancer activity compared to the free ligand (IC₅₀ < 1 μM) .

-

MoO₄²⁻ forms a 1:1 complex with 8-HQ-2-carboxylic acid, suggesting analogous behavior for the carboxamide .

Antiviral Derivatives

Mono-substituted carboxanilides exhibit moderate inhibition of H5N1 avian influenza virus, while di- and tri-substituted derivatives show enhanced activity (up to 70% inhibition) .

Anticancer Agents

Schiff Base Formation:

Reaction with aldehydes yields imine derivatives with improved cytotoxicity:

Notable Example:

Stability and Reactivity Trends

| Property | Observation | Source |

|---|---|---|

| Thermal Stability | Stable up to 200°C; decomposes above 250°C | |

| pH Sensitivity | Carboxamide hydrolyzes in strong acid/base | |

| Lipophilicity (log k) | log k = 1.2–2.5 (RP-HPLC) |

Comparative Reactivity with Analogues

| Reaction | 8-HQ-2-CONH₂ | 8-HQ-2-COOH |

|---|---|---|

| Hydrolysis | Requires strong acid/base | Spontaneous in mild base |

| Metal Chelation | Enhanced via H-bonding | Direct coordination |

| Bioactivity | Higher selectivity | Broader antimicrobial |

Applications De Recherche Scientifique

Pharmacological Properties

8-HQCA and its derivatives exhibit a wide range of biological activities, making them valuable in therapeutic applications. Key pharmacological properties include:

- Anticancer Activity : Various studies have demonstrated the anticancer potential of 8-HQCA derivatives against multiple cancer cell lines, including lung (A-549), breast (MCF-7), and cervical cancers. For instance, a series of 8-hydroxyquinoline hydrazones showed significant cytotoxicity, with IC50 values ranging from 26.30 to 63.75 µM against selected cancer cell lines .

- Antiviral Agents : Research has indicated that 8-HQCA derivatives can act as antiviral agents. A study involving thirty-two ring-substituted 8-hydroxyquinoline-2-carboxanilides found promising antiviral activity against H5N1 avian influenza viruses, with varying degrees of effectiveness based on structural modifications .

- Neuroprotective Effects : The compound serves as an iron chelator, which is crucial in neuroprotection strategies for neurodegenerative diseases like Alzheimer's disease. Its ability to bind metal ions is linked to reducing oxidative stress and preventing amyloid plaque formation .

- Antimicrobial and Antiparasitic Activities : The chelating properties of 8-HQCA allow it to inhibit the growth of various pathogens, including bacteria and parasites. Studies have reported its effectiveness against Mycobacterium tuberculosis and Candida albicans among others .

Synthesis of Derivatives

The synthesis of 8-HQCA derivatives often employs microwave-assisted methods, which enhance efficiency and yield. Recent advancements have led to the development of various substituted derivatives that exhibit improved biological activity:

- Hybrid Compounds : Researchers have synthesized hybrid compounds by combining 8-HQCA with other pharmacophores, such as ciprofloxacin. These hybrids demonstrated enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Structure–Activity Relationships (SAR) : Understanding the SAR of 8-HQCA derivatives is critical for optimizing their biological activity. Modifications at specific positions on the quinoline ring can significantly affect their potency and selectivity against target cells .

Case Studies

Several case studies illustrate the therapeutic potential of 8-HQCA:

- Anticancer Efficacy : In a study by Kos et al., a series of halogenated 8-hydroxyquinoline-2-carboxanilides were evaluated for their herbicidal and anticancer properties. Notably, compounds with specific substitutions exhibited potent cytotoxicity against cancer cell lines while being less toxic to normal cells .

- Antiviral Screening : A systematic screening of synthesized derivatives revealed that certain compounds exhibited significant antiviral activity against H5N1 viruses, highlighting the potential for developing new antiviral therapies based on the 8-HQ framework .

- Metal Ion Chelation in Therapeutics : The ability of 8-HQCA to chelate metal ions has been exploited in drug design, particularly for targeting metalloenzymes in pathogens like Mycobacterium tuberculosis. This approach has shown promise in developing novel anti-tuberculosis agents with selective inhibition profiles .

Mécanisme D'action

The mechanism of action of 8-hydroxyquinoline-2-carboxamide involves its ability to chelate metal ions, which can inhibit the activity of metalloenzymes and disrupt metal-dependent biological processes . This chelation can lead to the formation of stable complexes that interfere with the function of essential metal ions in biological systems .

Comparaison Avec Des Composés Similaires

8-Hydroxyquinoline: The parent compound, known for its strong metal chelating properties and broad biological activities.

5-Carboxy-8-hydroxyquinoline: Another derivative with potent inhibitory effects on 2-oxoglutarate-dependent enzymes.

Quinoline-2-carboxamide: A related compound with similar structural features and biological activities.

Uniqueness: 8-Hydroxyquinoline-2-carboxamide stands out due to its specific structural modifications that enhance its chelating ability and biological activity compared to other quinoline derivatives .

Activité Biologique

8-Hydroxyquinoline-2-carboxamide (8-HQCA) is a derivative of 8-hydroxyquinoline, a compound recognized for its diverse biological activities. This article delves into the biological activity of 8-HQCA, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Anticancer Properties

8-HQCA exhibits significant anticancer activity across various cancer cell lines. Research indicates that derivatives of 8-hydroxyquinoline, including 8-HQCA, can induce apoptosis and inhibit cell proliferation. For instance:

- Cytotoxicity Studies : A study reported that 8-HQCA derivatives induced reactive oxygen species (ROS) generation leading to DNA damage and apoptosis in cancer cells. The most promising compound in this study demonstrated an IC50 value as low as 1.4 nM against HeLa cells .

- Mechanism of Action : The mechanism involves the formation of covalent adducts with protein thiols, which triggers stress-related gene expression associated with cytotoxicity .

Antiviral Activity

Recent investigations have highlighted the antiviral potential of 8-HQCA against various viruses:

- Inhibition Studies : Compounds derived from 8-hydroxyquinoline have shown effectiveness against the Dengue virus, Zika virus, and Avian influenza virus, indicating a broad spectrum of antiviral activity .

- Structure-Activity Relationship : The antiviral efficacy appears to correlate with the lipophilicity and electron-withdrawing properties of substituents on the quinoline ring .

Antimicrobial Effects

The antimicrobial properties of 8-HQCA are also noteworthy:

- Bacterial Inhibition : Studies have demonstrated that 8-HQCA acts as a selective inhibitor of fructose 1,6-bisphosphate aldolase in bacteria such as Mycobacterium tuberculosis and Escherichia coli, suggesting its potential as an anti-tuberculosis agent .

- Minimum Inhibitory Concentration (MIC) : Various derivatives exhibited MIC values below 33 mM against intestinal sulfate-reducing bacteria, indicating their potential use in treating infections caused by antibiotic-resistant strains .

Table: Summary of Biological Activities of this compound Derivatives

Notable Research Findings

- Cytotoxic Mechanisms : A study indicated that specific derivatives could induce apoptosis through ROS generation and caspase activation in melanoma cell lines, showcasing their potential as anticancer agents .

- Antiviral Mechanisms : Research has shown that modifications to the quinoline structure enhance antiviral activity by improving binding affinity to viral proteins .

- Antimicrobial Efficacy : The selective inhibition of bacterial enzymes by 8-HQCA derivatives suggests a promising avenue for developing new antibiotics targeting resistant strains .

Propriétés

IUPAC Name |

8-hydroxyquinoline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-10(14)7-5-4-6-2-1-3-8(13)9(6)12-7/h1-5,13H,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLPADBAAMHWQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50385314 | |

| Record name | 8-hydroxyquinoline-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6759-79-1 | |

| Record name | 2-Quinolinecarboxamide, 8-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6759-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-hydroxyquinoline-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.